molecular formula C12H26ClNO3 B1487986 3-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride CAS No. 1219980-07-0

3-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride

Cat. No. B1487986
M. Wt: 267.79 g/mol
InChI Key: FRFZGTDIZIRMIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride, also known by the name Mepivacaine hydrochloride, is a local anesthetic. It is structurally an alcohol and an ether, with a formula CH3OCH2CH2OCH2CH2OH .

Scientific Research Applications

Spasmolytic Properties and Anti-H1 Activities

Piperidine derivatives have been explored for their spasmolytic properties, particularly targeting smooth muscle relaxation. UCB JO28, a derivative from diphenylmethylene piperidine, demonstrated substantial protection against histamine and methacholine-induced bronchospasm in asthmatic patients, showcasing its potential in treating airways hyper-reactivity (Maesen, Smeets, Baltes, & Rihoux, 2004).

Analgesic and Local Anesthetic Activities

The synthesis and biological evaluation of 2,6-diaryl-3-methyl-4-piperidone derivatives revealed compounds with significant analgesic and local anesthetic activities. The study highlights the chemical versatility of piperidine derivatives and their potential therapeutic applications (Rameshkumar, Veena, Ilavarasan, Adiraj, Shanmugapandiyan, & Sridhar, 2003).

Antitussive Effects

Cloperastine hydrochloride, a piperidine derivative, has been noted for its central antitussive effect. The identification and quantification of its impurities in the bulk drug highlight the compound's importance in cough treatment research (Liu, Cheng, Fu, Zhong, Xia, Guo, Zheng, & Yu, 2020).

Cytotoxic and Anticancer Agents

Research into 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols has unveiled a novel class of cytotoxic and anticancer agents. These compounds demonstrated significant activity against various cancer cell lines, contributing to the development of new cancer therapies (Dimmock, Vashishtha, Quail, Pugazhenthi, Zimpel, Sudom, Allen, Kao, Balzarini, & De Clercq, 1998).

Antimicrobial Activities

The synthesis of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride and its screening for microbial activities demonstrated moderate effectiveness against several bacterial and fungal species. This research contributes to the exploration of piperidine derivatives as potential antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).

properties

IUPAC Name

3-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO3.ClH/c1-14-7-8-16-10-9-15-6-4-12-3-2-5-13-11-12;/h12-13H,2-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFZGTDIZIRMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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